(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid
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Overview
Description
2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- is a compound that features a propenoic acid moiety attached to a methyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- typically involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce propanoic acid derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: Similar in structure but with a propionic acid moiety instead of propenoic acid.
Histidine: An amino acid with an imidazole ring, differing in the side chain structure.
Imidazoleacetic acid: Contains an acetic acid group attached to the imidazole ring.
Uniqueness
2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- is unique due to its combination of a propenoic acid moiety with a methyl-substituted imidazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(5-methyl-1H-imidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(9-4-8-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+ |
InChI Key |
XTMSURALGGKSHL-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(N=CN1)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(N=CN1)C=CC(=O)O |
Origin of Product |
United States |
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